2'-Formyl-biphenyl-4-carbonitrile CAS number and properties
2'-Formyl-biphenyl-4-carbonitrile CAS number and properties
An In-Depth Technical Guide to 2'-Formyl-biphenyl-4-carbonitrile for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Formyl-biphenyl-4-carbonitrile is a bifunctional organic compound featuring a biphenyl scaffold, a versatile structural motif in medicinal chemistry and materials science.[1][2] Its unique arrangement of a reactive aldehyde group and a cyano group on separate phenyl rings makes it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] The biphenyl core provides a semi-rigid backbone that is frequently found in biologically active molecules and advanced materials.[3][4] This guide provides a comprehensive overview of the properties, synthesis, characterization, and potential applications of 2'-Formyl-biphenyl-4-carbonitrile, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 199939-26-9 | [5] |
| Molecular Formula | C₁₄H₉NO | [5] |
| Molecular Weight | 207.23 g/mol | [5] |
| IUPAC Name | 2'-Formyl-[1,1'-biphenyl]-4-carbonitrile | |
| Appearance | Expected to be a solid at room temperature | Inferred from similar biphenyl compounds |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | Inferred from structural characteristics |
Synthesis and Purification
The most common and efficient method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, tolerating a wide range of functional groups.[7]
Proposed Synthesis: Suzuki-Miyaura Coupling
A plausible and efficient route to synthesize 2'-Formyl-biphenyl-4-carbonitrile is the Suzuki-Miyaura coupling of 4-bromobenzonitrile with 2-formylphenylboronic acid.
Caption: Proposed synthetic workflow for 2'-Formyl-biphenyl-4-carbonitrile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol:
The crude 2'-Formyl-biphenyl-4-carbonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8] Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed to obtain the pure product.[9]
Spectroscopic Characterization
| Technique | Expected Data |
| ¹H NMR | - Aldehyde proton (CHO): singlet, ~10.0 ppm. - Aromatic protons: multiplets in the range of 7.5-8.2 ppm. |
| ¹³C NMR | - Aldehyde carbon (CHO): ~192 ppm. - Nitrile carbon (CN): ~118 ppm. - Aromatic carbons: multiple signals between 125-148 ppm.[10] |
| IR Spectroscopy | - Aldehyde C=O stretch: ~1700 cm⁻¹. - Nitrile C≡N stretch: ~2230 cm⁻¹. - Aromatic C-H stretches: ~3030-3100 cm⁻¹. - Aromatic C=C stretches: ~1600, 1480 cm⁻¹. |
| Mass Spectrometry | - Expected [M+H]⁺: m/z 208.0757. |
Applications in Research and Drug Development
The bifunctional nature of 2'-Formyl-biphenyl-4-carbonitrile makes it a highly versatile building block for the synthesis of a wide array of more complex molecules.[1][2]
Medicinal Chemistry
The biphenyl moiety is a well-established scaffold in numerous approved drugs, valued for its ability to position functional groups in specific spatial orientations to interact with biological targets.[3][4] The aldehyde and nitrile groups of 2'-Formyl-biphenyl-4-carbonitrile can be readily transformed into other functionalities, allowing for the exploration of chemical space in drug discovery programs.
-
Aldehyde Group: Can undergo reductive amination to introduce diverse amine-containing side chains, be oxidized to a carboxylic acid, or participate in various condensation reactions.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.
Caption: Potential synthetic elaborations of 2'-Formyl-biphenyl-4-carbonitrile.
Materials Science
Biphenyl derivatives are integral components of liquid crystals and organic light-emitting diodes (OLEDs) due to their rigid structure and favorable electronic properties.[3] The functional groups of 2'-Formyl-biphenyl-4-carbonitrile allow for its incorporation into polymeric structures or for the synthesis of novel materials with tailored optical and electronic characteristics.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2'-Formyl-biphenyl-4-carbonitrile is not widely available, the safety precautions can be inferred from data on related biphenyl, nitrile, and aldehyde compounds.[11][12][13][14]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood.[11] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[11][14]
-
Hazards:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11] Keep the container tightly sealed.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[15]
Conclusion
2'-Formyl-biphenyl-4-carbonitrile is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Its biphenyl core, coupled with strategically placed aldehyde and nitrile functional groups, provides a platform for the synthesis of a diverse range of complex molecules. While some of its physical properties are yet to be fully characterized, its synthesis via established methods like the Suzuki-Miyaura coupling is straightforward. Adherence to appropriate safety protocols is essential when handling this compound. As the demand for novel therapeutics and advanced materials continues to grow, the utility of such well-designed building blocks will undoubtedly increase.
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